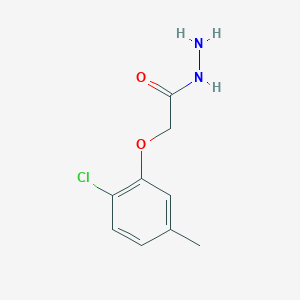

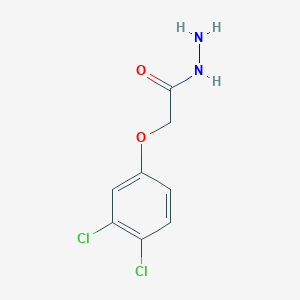

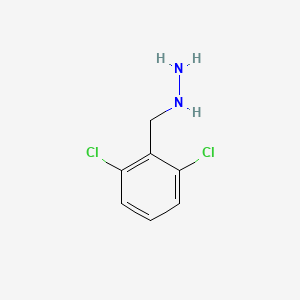

2-(2-Chloro-5-methylphenoxy)acetohydrazide

Descripción general

Descripción

The compound 2-(2-Chloro-5-methylphenoxy)acetohydrazide is a derivative of acetohydrazide, which is a class of compounds known for their potential therapeutic applications. The structure of acetohydrazide derivatives has been extensively studied due to their relevance in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of various heterocyclic compounds that exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of acetohydrazide derivatives typically involves the reaction of substituted phenoxy acetic acids with hydrazine or its derivatives. For instance, the synthesis of (2-methyl-phenoxy)-acetohydrazide was achieved by refluxing o-cresol with ethyl chloroacetate in the presence of anhydrous potassium carbonate and dry acetone . Similarly, 2-(4-methoxyphenoxy)acetohydrazide was synthesized by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . These methods demonstrate the versatility of acetohydrazides in forming various heterocyclic compounds with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of (2-methyl-phenoxy)-acetohydrazide revealed that it crystallizes in the monoclinic system with specific unit cell parameters, and the molecules are linked into infinite two-dimensional networks by various types of hydrogen bonds . The N—N bond length in 2-(4-methoxyphenoxy)acetohydrazide suggests some degree of electronic delocalization within the molecule, which could be indicative of its reactivity .

Chemical Reactions Analysis

Acetohydrazide derivatives are reactive intermediates that can undergo further chemical transformations to yield a variety of heterocyclic compounds. For instance, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used as a starting compound to synthesize thiosemicarbazides and oxadiazole-thiones, which were then cyclized or aminomethylated to produce triazole-thiones and Mannich bases . These reactions highlight the chemical versatility of acetohydrazide derivatives in creating compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetohydrazide derivatives are closely related to their molecular structure. The presence of hydrogen bonds in the crystal structure can influence the melting points, solubility, and stability of these compounds. The electronic delocalization within the molecule can affect its reactivity and interaction with biological targets. These properties are crucial for the pharmacological potential of acetohydrazide derivatives, as seen in the various biological activities exhibited by the synthesized compounds, such as anti-inflammatory, analgesic, and antileishmanial activities .

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Activities

The synthesis and characterization of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, starting from 4-chloro-m-cresol, led to compounds with significant analgesic and anti-inflammatory properties in rodent models. These derivatives demonstrated potent activities, suggesting their potential as therapeutic agents in managing pain and inflammation (Dewangan et al., 2015).

Antimicrobial and Anthelmintic Evaluations

Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide exhibited antimicrobial properties. These compounds were synthesized and assessed for their antibacterial and antifungal activities, showcasing the potential for treating infections (Fuloria et al., 2009). Additionally, a series of acetohydrazide derivatives were designed for antileishmanial activity, with some compounds showing promising results against Leishmania donovani, a causative agent of leishmaniasis (Ahsan et al., 2016).

Anticancer Agents

Aryloxyacetic acid hydrazide derivatives were synthesized and evaluated for their anticancer activities. These compounds were tested against various cancer cell lines, including gastric, cervical, and breast cancer cells. Some derivatives showed strong growth inhibition, indicating their potential as anticancer agents (Şenkardeş et al., 2021).

Optical and Nonlinear Optical Properties

The nonlinear optical properties of synthesized hydrazones were explored, revealing their potential for optical device applications. These compounds exhibited promising optical power limiting behavior, which is crucial for developing optical limiters and switches (Naseema et al., 2010).

Analytical Applications

The determination of phenoxy herbicides in water samples was enhanced by a novel method utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This technique, applied to detect 4-chloro-2-methylphenoxy acetic acid and its derivatives, underscores the role of 2-(2-Chloro-5-methylphenoxy)acetohydrazide in developing sensitive analytical methods for environmental monitoring (Nuhu et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Chloro-5-methylphenoxy)acetohydrazide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Mode of Action

The mode of action of This compound As research progresses, more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound As research progresses, these effects will be more clearly defined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Specific details about these influences are currently unknown .

Propiedades

IUPAC Name |

2-(2-chloro-5-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6-2-3-7(10)8(4-6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURYIYZPXLOZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232523 | |

| Record name | 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588680-02-8 | |

| Record name | 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588680-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile](/img/structure/B1307903.png)

![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)

![5,6-Dihydro-[1,4]dioxine-2-carboxylic acid](/img/structure/B1307921.png)